N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has gained attention for its potential in treating cancer. It was developed by AbbVie and Genentech and was approved by the FDA in 2016 for the treatment of chronic lymphocytic leukemia (CLL) with 17p deletion.
Mecanismo De Acción
BCL-2 is a member of the BCL-2 family of proteins, which regulates the intrinsic pathway of apoptosis or programmed cell death. In normal cells, BCL-2 prevents apoptosis by binding to and inhibiting the pro-apoptotic proteins BAX and BAK. However, in cancer cells, BCL-2 is overexpressed and promotes cell survival by preventing apoptosis. N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide selectively binds to the BH3-binding groove of BCL-2, thereby displacing the pro-apoptotic proteins and triggering apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to have minimal effects on normal cells, as they do not overexpress BCL-2. In addition, this compound has been shown to enhance the efficacy of other anticancer drugs, such as rituximab and venetoclax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for BCL-2, which minimizes off-target effects. However, one limitation is the development of resistance in some cancer cells, which may require combination therapy with other drugs. Another limitation is the potential for adverse effects, such as tumor lysis syndrome, which can occur when cancer cells are rapidly destroyed and release their contents into the bloodstream.
Direcciones Futuras
There are several future directions for research on N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide. One direction is the development of combination therapies with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy. Another direction is the investigation of its potential in treating other types of cancer, such as solid tumors. Additionally, further research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome it.
Métodos De Síntesis
The synthesis of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 2-fluorobenzylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate compound 2-fluorobenzylidene-2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This intermediate compound is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to form the final product this compound.
Aplicaciones Científicas De Investigación
N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential in treating various types of cancer, including CLL, acute myeloid leukemia (AML), and multiple myeloma. It works by selectively targeting and inhibiting the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), which is overexpressed in many cancer cells and plays a critical role in their survival.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-16-11(6-7-15-16)12(17)14-8-9-4-2-3-5-10(9)13/h2-7H,8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDHVJMQZHJIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.